N-(4-ethylphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-3-13-4-6-14(7-5-13)21-18(25)10-27-17-9-26-15(8-16(17)24)11-28-19-22-20-12-23(19)2/h4-9,12H,3,10-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLLLTWOBXCHCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CSC3=NN=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyran ring, followed by the introduction of the triazole and sulfanyl groups. The final step involves the acylation of the compound with 4-ethylphenylamine under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The triazole-attached sulfanyl (–S–) group participates in nucleophilic substitution reactions. For example:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) under basic conditions (K₂CO₃, triethylamine), yielding thioether derivatives .
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Oxidation : Controlled oxidation with H₂O₂ or mCPBA converts the sulfanyl group to sulfoxide (–SO–) or sulfone (–SO₂–) .
Table 1 : Reaction conditions and outcomes for sulfanyl group modifications
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, DMF, K₂CO₃, 60°C | S-Methyl derivative | 72–85 | |
| Oxidation | 30% H₂O₂, CH₃COOH, 25°C | Sulfoxide | 68 |
Pyran Ring Reactivity
The 4-oxo-4H-pyran moiety undergoes characteristic reactions:
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Ring-Opening Hydrolysis : Acidic or basic conditions cleave the pyran ring. For instance, refluxing with HCl/EtOH generates a dicarboxylic acid intermediate.
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Electrophilic Aromatic Substitution : The electron-deficient pyran ring reacts with nitrating agents (HNO₃/H₂SO₄) at the 5-position, though steric hindrance from adjacent groups limits regioselectivity.
Acetamide Group Transformations
The N-(4-ethylphenyl)acetamide side chain participates in:
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Hydrolysis : Heating with NaOH/EtOH yields 4-ethylphenethylamine and acetic acid derivatives.
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Condensation Reactions : Reacts with aldehydes (e.g., benzaldehyde) under Dean-Stark conditions to form Schiff bases.
Table 2 : Key reactions of the acetamide group
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Acid Hydrolysis | 6M HCl, reflux, 8h | 4-Ethylphenethylamine | Intermediate for analogs |
| Base Hydrolysis | 10% NaOH, EtOH, 70°C, 4h | Sodium acetate derivative | Functionalization |
Triazole Ring Functionalization
The 4-methyl-4H-1,2,4-triazole ring exhibits:
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Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) in methanol/water mixtures, forming complexes with potential catalytic activity .
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Cycloaddition : Participates in Huisgen 1,3-dipolar cycloaddition with terminal alkynes under Cu(I) catalysis, enabling bioconjugation .
Side Reactions and Byproducts
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Degradation Under Strong Oxidizers : Excessive H₂O₂ converts the triazole ring to unstable nitroso intermediates.
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Thermal Decomposition : Heating above 200°C results in cleavage of the pyran-triazole linkage, releasing CO₂ and H₂S.
Scientific Research Applications
Medicinal Chemistry
N-(4-ethylphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide has been investigated for its potential therapeutic effects:
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. The presence of the triazole moiety is particularly noteworthy as it has been linked to enhanced cytotoxicity against various cancer cell lines. For example, studies have shown that triazole derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis .
Antimicrobial Properties
The compound's structural components suggest potential antibacterial and antifungal activities. Similar thiazole and triazole derivatives have demonstrated effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of microbial cell wall synthesis or inhibition of enzyme activity essential for microbial survival.
Enzyme Inhibition Studies
The compound may act as an enzyme inhibitor, affecting biological pathways crucial for disease progression. For instance, triazole derivatives have been studied for their ability to inhibit enzymes involved in fungal biosynthesis or cancer cell metabolism. This inhibition can lead to decreased proliferation of pathogenic organisms or cancer cells .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical trials:
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The triazole and pyran rings play a crucial role in its binding affinity and specificity, allowing it to exert its effects at the molecular level.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Modifications
Key structural variations among analogs influence biological activity, solubility, and receptor affinity. Below is a comparative table:
Orco Agonist Activity
- The target compound and OLC-12 (21) are both Orco agonists but differ in aryl substituents and heterocyclic moieties. OLC-12’s 4-isopropylphenyl group may increase steric hindrance, slightly reducing binding affinity compared to the target compound .
Anti-Exudative Activity
- Triazole-acetamides with furan-2-yl and amino groups (e.g., compounds from ) exhibit anti-exudative activity in rat models, reducing inflammation by 40–60% at 10 mg/kg. This contrasts with the target compound’s insect-specific activity, highlighting scaffold versatility .
Biological Activity
N-(4-ethylphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.
Chemical Structure
The compound can be broken down into two significant moieties:
- 4-Ethylphenyl group - A phenyl ring substituted with an ethyl group, which may enhance lipophilicity and biological activity.
- Triazole and pyran derivatives - These heterocycles are known for their diverse biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Research has shown that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance:
- A study indicated that triazole derivatives demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- The specific compound under discussion has been tested in various assays to determine its Minimum Inhibitory Concentration (MIC) against common pathogens. Preliminary data suggest that it may possess moderate to high antibacterial activity.
Anticancer Activity
The anticancer potential of triazole derivatives has been widely documented:
- A study highlighted the ability of triazole compounds to inhibit cancer cell proliferation in vitro. The compound's mechanism may involve the induction of apoptosis in cancer cells .
- It was found that modifications to the triazole structure could enhance cytotoxicity against specific cancer cell lines, suggesting a structure-activity relationship that can be exploited for drug development.
Anti-inflammatory Activity
The anti-inflammatory properties of related triazole compounds have also been explored:
- Certain derivatives have shown inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation . The compound this compound may share similar pathways due to its structural components.
Research Findings and Case Studies
Several studies have investigated the biological activities of triazole-containing compounds:
Q & A
Q. What are the recommended synthetic routes for N-(4-ethylphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the pyran-4-one core via cyclization of substituted diketones or via Claisen condensation.
- Step 2 : Functionalization of the pyran ring at the 6-position with a [(4-methyl-1,2,4-triazol-3-yl)sulfanyl]methyl group using nucleophilic substitution (e.g., thiol-triazole coupling).
- Step 3 : Etherification at the 3-position of the pyran ring with 2-chloroacetamide derivatives.
- Step 4 : Final coupling of the 4-ethylphenyl group via amide bond formation using carbodiimide coupling agents (e.g., EDC/HCl) .
Key Tools : Monitor reaction progress via TLC and HPLC. Purify intermediates via column chromatography (silica gel, eluents: ethyl acetate/hexane).
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Use a combination of:
- X-ray Crystallography : For definitive confirmation of the triazole-pyran-ether linkage and spatial arrangement (e.g., SHELX software for refinement ).
- NMR Spectroscopy : H and C NMR to verify substituent integration (e.g., pyran C=O at ~170 ppm, triazole protons at ~8–9 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., ESI+ mode for [M+H]+ ion).
Q. What safety precautions are critical during handling?
- Methodological Answer :
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiols).
- First Aid : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability while minimizing byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions for yield and purity .
- Flow Chemistry : Implement continuous-flow systems for pyran ring formation to enhance reproducibility and reduce reaction time (e.g., Omura-Sharma-Swern oxidation protocols ).
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., incomplete triazole coupling) and adjust stoichiometry or reaction time.
Q. How can contradictions in structural data (e.g., NMR vs. crystallography) be resolved?
- Methodological Answer :
- Dynamic NMR : Probe rotational barriers in flexible groups (e.g., acetamide side chain) to explain peak splitting discrepancies.
- Computational Modeling : Compare DFT-optimized structures with crystallographic data (e.g., dihedral angles between pyran and triazole groups) .
- Variable-Temperature XRD : Assess thermal motion in crystal lattices to validate static vs. dynamic disorder .
Q. What biological targets are plausible for this compound, and how can they be validated?
- Methodological Answer :
- Target Hypothesis : Structural analogs (e.g., VUAA-1, OLC-12) act as Orco agonists in insect olfactory receptors . Use homology modeling to predict binding to similar ion channels.
- Validation :
- Electrophysiology : Patch-clamp assays on HEK293 cells expressing Orco receptors to measure activation.
- SAR Studies : Modify the triazole or pyran moiety and test activity changes (e.g., EC50 shifts) .
Q. How to design a robust structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
- Core Modifications : Synthesize derivatives with variations in:
- Pyran substituents : Replace 4-oxo with 4-thio or 4-amine groups.
- Triazole moiety : Test methyl vs. ethyl or halogenated analogs.
- Assays :
- In vitro : Measure binding affinity (SPR) or enzymatic inhibition (e.g., kinase panels).
- In vivo : Use insect models (e.g., Culex quinquefasciatus) for behavioral response studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
